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molecular formula C14H9NO4 B1664801 Alrestatin CAS No. 51411-04-2

Alrestatin

Cat. No. B1664801
M. Wt: 255.22 g/mol
InChI Key: GCUCIFQCGJIRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04254108

Procedure details

A mechanically-stirred mixture of 1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid (125.0 g, 0.49 mole), p-toluenesulfonic acid hydrate (9.3 g, 0.049 mole), anhydrous pure ethanol (226 g, 288 ml, 0.49 mole) and dry toluene (750 ml) was heated at reflux for 16 hr in a Soxhlet apparatus in which the thimble was filled with hydrated alkali-aluminium silicate (3 A Molecular Sieves). The title compound was crystallized from the reaction mixture after cooling to room temperature. The crystals were collected and a second crop of crystals were obtained from the mother liquors. Recrystallization of the two crops of crystals from ethyl acetate gave the title compound; mp 160°-162° C.; UV (MeOH) 232, 332 and 341 nm, ε=48,613, 13,470 and 12,920, respectively; IR (CHCl3) 1745, 1705 and 1665 cm-1 ; Anal. Calc'd.: C, 67.84%; H, 4.63%; N, 4.94%; Found: C, 67.89%; H, 4.60 %; N, 4.87%.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
288 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
alkali-aluminium silicate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6]3[C:7](=[CH:12][CH:13]=[CH:14][C:5]=3[C:4](=[O:15])[N:3]1[CH2:16][C:17]([OH:19])=[O:18])[CH:8]=[CH:9][CH:10]=2.O.[C:21]1(C)C=CC(S(O)(=O)=O)=C[CH:22]=1.C(O)C>C1(C)C=CC=CC=1>[CH2:21]([O:18][C:17](=[O:19])[CH2:16][N:3]1[C:4](=[O:15])[C:5]2[CH:14]=[CH:13][CH:12]=[C:7]3[C:6]=2[C:11](=[CH:10][CH:9]=[CH:8]3)[C:2]1=[O:1])[CH3:22] |f:1.2|

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
O=C1N(C(C2=C3C(C=CC=C13)=CC=C2)=O)CC(=O)O
Name
Quantity
9.3 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
288 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
alkali-aluminium silicate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hr in a Soxhlet apparatus in which the thimble
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The title compound was crystallized from the reaction mixture
CUSTOM
Type
CUSTOM
Details
The crystals were collected
CUSTOM
Type
CUSTOM
Details
a second crop of crystals were obtained from the mother liquors
CUSTOM
Type
CUSTOM
Details
Recrystallization of the two crops of crystals from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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